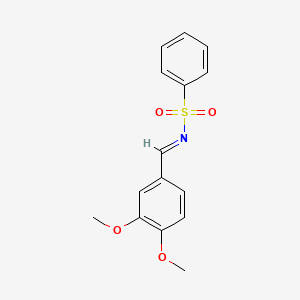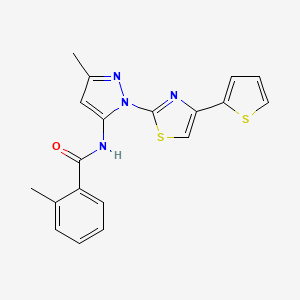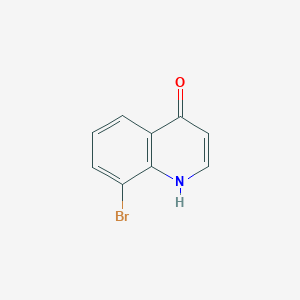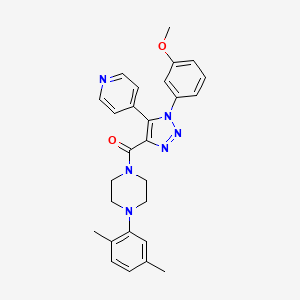
N-(3,4-dimethoxybenzylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including those similar to N-(3,4-dimethoxybenzylidene)benzenesulfonamide, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.Molecular Structure Analysis
The molecular structure of compounds similar to N-(3,4-dimethoxybenzylidene)benzenesulfonamide has been extensively studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. The molecular formula is C15H15NO4S and the molecular weight is 305.35.Chemical Reactions Analysis
Benzenesulfonamides, including N-(3,4-dimethoxybenzylidene)benzenesulfonamide, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Physical And Chemical Properties Analysis
The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.科学的研究の応用
Structural Chemistry
“N-(3,4-dimethoxybenzylidene)benzenesulfonamide” is a type of Schiff base compound derived from 3,4-dimethoxybenzaldehyde . These compounds are characterized by their imino functional group (-C=N-) being coplanar with its adjacent benzene ring . The two benzene rings form a dihedral angle of 86.868 (27)° . This structural feature is important in the study of crystal structures and molecular configurations .
Carbonic Anhydrase Inhibitors
This compound has been synthesized and used in the development of novel human carbonic anhydrase (hCA) inhibitors . hCAs are important metalloenzymes that catalyze the interconversion of CO2 and H2O with HCO3− and H+ . These enzymes play a pivotal role in many cellular and physiological processes, such as electrolyte secretion, pH homeostasis, respiration, and biosynthetic pathways . Therefore, inhibitors of hCAs have potential applications in the treatment of a variety of medical conditions.
Cancer Diagnostics and Treatments
Specifically, hCA IX has been validated as a promising target for cancer diagnostics and treatments . It has low expression in many normal tissues, but it is overexpressed in numerous solid tumors, assisting in tumor cell survival, proliferation, and metastasis in the tumor microenvironment . Therefore, “N-(3,4-dimethoxybenzylidene)benzenesulfonamide” and its derivatives could be used in the development of new cancer diagnostic tools and treatments .
Drug Design and Discovery
The compound is also used in the area of medicinal chemistry, particularly in the design and synthesis of new drugs . By combining thiazolidinone with benzenesulfonamide, researchers have synthesized a series of compounds with diverse biological activities . The fragment of thiazolidinone played an important role in the binding of the molecules to the active site .
Synthesis of Rhodamine-Linked Derivatives
A novel series of rhodamine-linked benzenesulfonamide derivatives were synthesized using "N-(3,4-dimethoxybenzylidene)benzenesulfonamide" . These derivatives were screened for their inhibitory action against four physiologically relevant human (h) carbonic anhydrase (CA) isoforms . This shows the compound’s potential in the synthesis of new derivatives with potential therapeutic applications .
Molecular Docking Analysis
The compound has been used in molecular docking studies to understand its interactions with active site residues of hCA IX . This information is crucial in the design of more effective inhibitors .
Safety and Hazards
特性
IUPAC Name |
(NE)-N-[(3,4-dimethoxyphenyl)methylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-19-14-9-8-12(10-15(14)20-2)11-16-21(17,18)13-6-4-3-5-7-13/h3-11H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTRTMFOBBAWRA-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2572439.png)

![(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B2572441.png)
![(2-benzo[d]1,3-dioxolen-5-yl-3-(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide](/img/structure/B2572443.png)

![(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2572447.png)
![Propan-2-yl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2572448.png)
![4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine](/img/structure/B2572449.png)
![3-[1-(4-methylphenyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2572451.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2572452.png)
![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B2572455.png)
![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2572458.png)

![(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2572461.png)